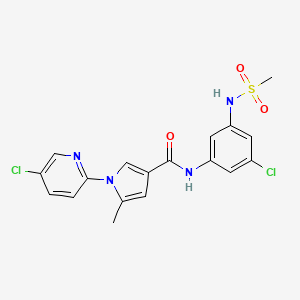

Dhx9-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16Cl2N4O3S |

|---|---|

Molecular Weight |

439.3 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-chloro-2-pyridinyl)-5-methylpyrrole-3-carboxamide |

InChI |

InChI=1S/C18H16Cl2N4O3S/c1-11-5-12(10-24(11)17-4-3-13(19)9-21-17)18(25)22-15-6-14(20)7-16(8-15)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25) |

InChI Key |

WPKNHRQCPRFXDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN1C2=NC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

DHX9-IN-13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHX9-IN-13 is a small molecule inhibitor of the DExH-box helicase 9 (DHX9), an enzyme integral to a multitude of cellular processes including DNA replication, transcription, and the maintenance of genomic stability. This document provides a comprehensive technical overview of the mechanism of action of this compound, designed for professionals in biomedical research and drug development. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways influenced by DHX9 and its inhibition.

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed nuclear enzyme that plays a critical role in unwinding DNA and RNA secondary structures.[1] Its multifaceted functions are essential for normal cellular homeostasis; however, its dysregulation has been implicated in various pathologies, most notably cancer. In many tumor types, DHX9 is overexpressed and contributes to malignant phenotypes such as increased proliferation, resistance to apoptosis, and enhanced metastatic potential.[2][3] This has positioned DHX9 as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound: A Potent Inhibitor of DHX9

This compound has been identified as a potent and specific inhibitor of DHX9. Its primary mechanism of action is the direct engagement with the DHX9 protein, leading to the inhibition of its helicase activity. This interference with DHX9 function disrupts the downstream cellular processes that are dependent on its enzymatic activity.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and cellular activity of this compound and other relevant DHX9 inhibitors.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Cellular Target Engagement | EC50 | 3.4 µM | MCE |

| ATX968 | DHX9 Helicase Assay | IC50 | Not explicitly stated for this compound, ATX968 is a potent inhibitor | [4] |

| ATX968 | Cell Proliferation (MSI-H/dMMR cells) | IC50 | Potent, sub-micromolar range for ATX968 | [4] |

Core Mechanism of Action: Direct Inhibition of DHX9 Helicase Activity

The fundamental mechanism of action of this compound is the direct inhibition of the ATP-dependent helicase activity of DHX9. By binding to DHX9, the inhibitor likely prevents the conformational changes required for the unwinding of nucleic acid substrates. This disruption of DHX9's enzymatic function is the initiating event that leads to the downstream cellular consequences.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to DHX9 as a Therapeutic Target

An In-Depth Technical Guide to DHX9 Target Engagement with Dhx9-IN-13

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly versatile enzyme that plays a critical role in numerous cellular processes.[1][2][3] As an ATP-dependent helicase, DHX9 unwinds a variety of nucleic acid structures, including double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and complex DNA secondary structures like G-quadruplexes.[2][4] Its functions are integral to the regulation of transcription, translation, RNA processing, and the maintenance of genomic stability.[2][4]

Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, ovarian, and lung cancer, often correlating with a poor prognosis.[4][5][6] Cancer cells, particularly those with deficiencies in DNA repair pathways like mismatch repair (dMMR), exhibit a strong dependence on DHX9 to manage replication stress and prevent the accumulation of toxic nucleic acid structures.[4][7] This dependency makes DHX9 an attractive therapeutic target for oncology.[2][4] Inhibition of DHX9's enzymatic activity can lead to increased replication stress, cell-cycle arrest, and apoptosis in cancer cells, validating it as a promising strategy for precision cancer therapeutics.[4]

This compound is identified as a small molecule inhibitor of the RNA helicase DHX9.[8] It serves as a tool for cancer research by enabling the chemical modulation of DHX9 activity.[8]

Quantitative Data for DHX9 Inhibitors

The effective engagement of a therapeutic agent with its intended target is a cornerstone of drug development. For DHX9 inhibitors, target engagement is quantified through various cellular and biochemical assays. The table below summarizes key quantitative data for this compound and another well-characterized DHX9 inhibitor, ATX968, for comparative context.

| Compound | Assay Type | Metric | Value | Cell Line/System | Reference |

| This compound | Cellular Target Engagement | EC₅₀ | 3.4 µM | Not Specified | [8] |

| ATX968 | Helicase Unwinding Assay | IC₅₀ | 21.4 µM | Biochemical | [9] |

| ATX968 | circBRIP1 Induction (Cellular) | EC₅₀ | 101 nM | Not Specified | [4] |

| ATX968 | circAKR1A1 Induction (Cellular) | EC₅₀ | 95 nM | Not Specified | [4] |

| ATX968 | circDKC1 Induction (Cellular) | EC₅₀ | 236 nM | Not Specified | [4] |

| ATX968 | Antiproliferative Activity | IC₅₀ | Varies (e.g., <0.1 µM in sensitive MSI-H CRC lines) | Cancer Cell Lines | [7] |

Mechanism of Action and Cellular Consequences

DHX9 inhibitors function by interfering with the helicase's enzymatic activity.[1] Many of these compounds bind to DHX9 and impede its ability to hydrolyze ATP, a process essential for unwinding nucleic acid structures.[1] Some inhibitors may act allosterically, binding to a site distinct from the ATP-binding pocket to induce conformational changes that inactivate the enzyme.[1][9]

The direct consequence of DHX9 inhibition is the accumulation of its substrates, primarily dsRNA and R-loops.[6][10] This accumulation triggers two major downstream cellular responses:

-

Replication Stress: R-loops can obstruct DNA replication forks, leading to replication stress, DNA damage, and ultimately cell cycle arrest or apoptosis.[2][4] This is particularly cytotoxic in cancer cells already experiencing high levels of genomic instability.[2][4]

-

Tumor-Intrinsic Interferon Response: The buildup of cytoplasmic dsRNA is recognized by innate immune sensors like MDA5, initiating a "viral mimicry" response.[6][10] This triggers an antiviral-like signaling cascade, leading to the production of type I interferons and other cytokines, which can enhance anti-tumor immunity.[6][10]

Experimental Protocols for Target Engagement

Verifying that a compound directly interacts with its intended target within the complex environment of a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods for confirming intracellular target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12][13] This change in thermal stability is measured to confirm target engagement in intact cells or cell lysates.[11][13]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a cancer cell line) to an appropriate density.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient time (e.g., 1 hour at 37°C) to allow for compound uptake and target binding.[11]

-

-

Thermal Challenge:

-

Heat the cell suspensions or lysates to a range of temperatures for a fixed duration (e.g., 3-5 minutes).[11] The optimal temperature range should bracket the melting temperature (Tagg) of the target protein.

-

Alternatively, for dose-response experiments, heat all samples at a single, optimized temperature that maximizes the difference in soluble protein between the treated and untreated groups.[11]

-

-

Cell Lysis and Fractionation:

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein (DHX9) remaining in the soluble fraction. Common detection methods include:

-

-

Data Analysis:

-

Plot the amount of soluble DHX9 as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates stabilization and target engagement.

-

For dose-response curves, plot the amount of soluble DHX9 against the compound concentration to calculate an EC₅₀ value.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target within intact cells in real-time.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[16]

Detailed Protocol:

-

Cell Preparation and Transfection:

-

Assay Setup:

-

Add a fixed, optimized concentration of the cell-permeable fluorescent tracer to the cells. The tracer is designed to bind reversibly to the DHX9 active site.

-

Add the test compound (this compound) across a range of concentrations. The test compound will compete with the tracer for binding to the DHX9-NanoLuc® fusion protein.[15]

-

Incubate the cells for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[17]

-

-

BRET Measurement:

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

As the concentration of the test compound increases, it displaces the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[16]

-

Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀, which reflects the intracellular affinity of the compound for DHX9.

-

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. accenttx.com [accenttx.com]

- 3. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. accenttx.com [accenttx.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]

- 16. NanoBRET® Target Engagement HDAC Assays [promega.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. biorxiv.org [biorxiv.org]

In-depth Technical Guide: Cellular Dynamics of the DHX9 Helicase and the Implications for Inhibitor Action

Disclaimer: Specific quantitative data on the cellular uptake and distribution of the inhibitor Dhx9-IN-13 is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the cellular biology of its target, the DHX9 helicase, and general methodologies relevant to studying the cellular activity of small molecule inhibitors. This information is intended for researchers, scientists, and drug development professionals to serve as a foundational resource in the absence of specific data for this compound.

Introduction to DHX9

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes.[1][2] It is a member of the SF2 superfamily of DExH-box helicases, which are characterized by their ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures, in an NTP-dependent manner.[2] DHX9's multifaceted roles include regulation of DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[2][3]

Cellular Localization and Distribution of DHX9

DHX9 is predominantly a nuclear protein.[3] Under normal physiological conditions in human cells, it is found in the nucleoplasm but is excluded from the nucleolus.[2] However, its subcellular localization is dynamic and can be influenced by cellular stress, viral infection, or the inhibition of RNA Polymerase II-mediated transcription.[2] Under such conditions, DHX9 can translocate to the dense fibrillar components of the nucleolus, a region associated with ribosomal RNA biogenesis.[2] This translocation is dependent on its NTPase and helicase activities.[2]

Mechanism of Action of DHX9 and its Inhibition

DHX9 utilizes the energy from ATP hydrolysis to unwind double-stranded nucleic acid structures.[1][4] This activity is critical for resolving R-loops (RNA:DNA hybrids) and G-quadruplexes, which can otherwise impede DNA replication and transcription, leading to genomic instability.[3]

DHX9 inhibitors, as a class of molecules, function by interfering with the enzymatic activity of the DHX9 protein.[1] This can be achieved through various mechanisms, such as blocking the ATP-binding site to prevent energy-dependent unwinding or inducing conformational changes that render the enzyme inactive.[1] By inhibiting DHX9, these molecules can disrupt cellular processes that are highly dependent on its helicase activity, which is a promising strategy in cancer therapy, particularly in tumors with high levels of replication stress or deficiencies in DNA damage repair pathways.[1][4] For instance, inhibition of DHX9 has been shown to be effective in microsatellite instable-high (MSI-H) cancers with deficient mismatch repair (dMMR).[4]

Key Signaling and Functional Pathways Involving DHX9

DHX9 is a central player in several critical cellular pathways. Its inhibition can have profound effects on cellular homeostasis and survival.

DNA Replication and Repair

DHX9 plays a significant role in maintaining genomic stability by resolving nucleic acid secondary structures that can stall replication forks.[3] It also interacts with key proteins in the DNA damage response (DDR) pathway. The diagram below illustrates the central role of DHX9 in resolving R-loops and its interaction with the DNA damage response.

Caption: Role of DHX9 in resolving replication stress.

Innate Immune Signaling

Recent studies have highlighted DHX9 as a suppressor of innate immune signaling. Depletion of DHX9 leads to the accumulation of double-stranded RNA (dsRNA), which triggers a viral mimicry response and the production of type I interferons.[5] This positions DHX9 as a potential target to enhance anti-tumor immunity.[5]

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DHX9-IN-13 on Helicase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, transcription, and RNA processing. Its ability to unwind complex nucleic acid structures, such as R-loops and G-quadruplexes, makes it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the inhibitory effects of DHX9-IN-13 on the helicase activity of DHX9. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Quantitative Analysis of DHX9 Inhibitors

The inhibitory potential of small molecules targeting DHX9 is a key area of investigation. Below is a summary of the available quantitative data for this compound and a comparator compound, ATX968, to provide context on the landscape of DHX9 inhibition.

| Compound | Assay Type | Metric | Value | Reference |

| This compound | Cellular Target Engagement | EC50 | 3.4 µM | [3][4][5] |

| ATX968 | Helicase Unwinding Assay | IC50 | 8 nM | [6] |

| Surface Plasmon Resonance (SPR) | Kd | 1.3 nM | [6] | |

| circBRIP1 Cellular Assay | EC50 | 54 nM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize the activity of DHX9 inhibitors.

DHX9 Helicase Unwinding Assay

This fluorogenic assay is designed to screen and profile DHX9 inhibitors by monitoring their effect on DHX9-catalyzed RNA unwinding.[8]

Principle: The assay utilizes an RNA probe with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence that is proportional to the helicase activity.[8]

Protocol:

-

Assay Plate Preparation: The assay is typically performed in a 384-well black plate format.[1]

-

Reaction Buffer: A suitable buffer, such as 40 mmol/L HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl2, and 0.004 U/mL RNAseOUT, is used.[1]

-

Compound Preparation: Test compounds (like this compound) are serially diluted in DMSO and added to the assay plate.

-

Enzyme and Substrate Addition: Recombinant DHX9 protein (final concentration ~2.5 nmol/L) is pre-incubated with the compound for approximately 15 minutes.[1] The reaction is initiated by adding the fluorogenic RNA substrate (final concentration ~12.5 nmol/L) and ATP (final concentration ~5 µmol/L).[1]

-

Data Acquisition: The fluorescence signal is read kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30 minutes) using a plate reader.[1]

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the kinetic read. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]

DHX9 ATPase Activity Assay

DHX9 utilizes the energy from ATP hydrolysis to drive its helicase activity. This assay measures the ATPase activity of DHX9 and the effect of inhibitors.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9. A common method is the ADP-Glo™ assay, where the luminescence signal is directly proportional to the ADP concentration, and thus to the DHX9 ATPase activity.

Protocol:

-

Assay Plate Preparation: The assay is conducted in a 384-well white plate.

-

Reaction Buffer: A similar buffer to the helicase assay is used.

-

Reaction Setup: DHX9 enzyme is incubated with the test compound. The reaction is initiated by the addition of a double-stranded RNA or DNA substrate and ATP.

-

ADP Detection: After a set incubation time, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Luminescence is measured, and the data is analyzed to determine the effect of the inhibitor on ATPase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.

Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein at each temperature is then quantified.

Protocol:

-

Cell Treatment: Cells are incubated with the test compound (e.g., this compound) or a vehicle control.

-

Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes) and then cooled.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

Protein Quantification: The amount of soluble DHX9 in the supernatant is quantified using methods like Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement. The EC50 for cellular target engagement can be determined from dose-response curves at a fixed temperature.[3]

Visualizing DHX9's Role and Inhibition

Graphviz diagrams are provided to illustrate key signaling pathways involving DHX9 and the workflows of the experimental assays.

Caption: DHX9's dual role in oncogenic signaling and DNA damage response.

Caption: Workflow for the DHX9 helicase unwinding assay.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mechanism of Action of DHX9 Inhibitors

DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein.[9] DHX9 is an ATP-dependent helicase, meaning it requires the hydrolysis of ATP to unwind RNA and DNA structures.[9] Inhibitors can function through different mechanisms:

-

ATP-Competitive Inhibition: Some inhibitors may bind to the ATP-binding pocket of DHX9, preventing ATP from binding and thus inhibiting the energy source for helicase activity.

-

Allosteric Inhibition: Other inhibitors, like ATX968, bind to a site distinct from the ATP-binding pocket.[10] This binding induces a conformational change in the enzyme that renders it inactive or less active, even in the presence of ATP.

The inhibition of DHX9's helicase activity leads to the accumulation of its substrates, such as R-loops and G-quadruplexes.[1][11] In cancer cells that are particularly dependent on DHX9 for resolving these structures to maintain genomic stability, this accumulation can lead to replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis.[1][11] This selective dependency makes DHX9 an attractive target for cancer therapy, especially in tumors with deficient DNA mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1]

Conclusion

This compound has been identified as a cellularly active inhibitor of DHX9, demonstrating target engagement with an EC50 of 3.4 µM.[3] The methodologies and pathways described in this guide provide a framework for further investigation into this compound and other novel DHX9 inhibitors. The continued exploration of these compounds holds significant promise for the development of targeted therapies for cancers with specific genetic vulnerabilities related to DHX9 dependency.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Dhx9 Helicase: A Technical Guide for Researchers

An In-depth Examination of a Key Regulator in Cellular Homeostasis and Disease

Dhx9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed DExH-box helicase.[1][2] This enzyme is a critical player in a multitude of cellular processes, leveraging its ATP-dependent helicase activity to unwind a variety of nucleic acid structures, including DNA and RNA duplexes, RNA:DNA hybrids, R-loops, and G-quadruplexes.[1][2][3] Its functional versatility places it at the heart of essential cellular functions such as DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1][4] Consequently, dysregulation of Dhx9 activity has been implicated in a range of pathologies, most notably cancer, making it a compelling target for therapeutic development.[4][5] This technical guide provides a comprehensive overview of the core functions of Dhx9, presenting key quantitative data, detailed experimental protocols, and visualizations of its involvement in critical signaling pathways.

Core Functions and Enzymatic Activity of Dhx9

Dhx9 is a multifunctional enzyme that utilizes the energy from ATP hydrolysis to remodel nucleic acid structures, thereby influencing a wide array of cellular pathways.[2] It exhibits a 3' to 5' polarity in its helicase activity.[6]

Quantitative Analysis of Dhx9 Enzymatic Activity

The enzymatic activity of Dhx9 has been characterized, providing insights into its catalytic efficiency. The following table summarizes key kinetic parameters for its ATPase and helicase activities.

| Parameter | Substrate | Value | Source |

| ATPase Activity | |||

| KM | ATP | 5.1 ± 0.5 µM | [7] |

| KM | RNA | 35 ± 8 nM | [7] |

| kcat | ATP | 46.6 ± 0.8 min-1 | [7] |

| kcat | RNA | 28.2 ± 1.8 min-1 | [7] |

| Helicase Activity | |||

| Substrate Preference | Various | RNA G-quadruplexes > R-loops > DNA G-quadruplexes > D-loops > RNA forks > DNA forks | [6] |

Note: Specific Kd values for Dhx9 binding to various nucleic acid substrates are not extensively reported in the literature. However, qualitative assessments indicate a preference for structured nucleic acids like R-loops and G-quadruplexes over simple duplexes.[2]

Dhx9 Expression in Cancer

Elevated expression of Dhx9 is a common feature across numerous cancer types, often correlating with poor prognosis.[8] This aberrant expression underscores its potential as a biomarker and therapeutic target.

Dhx9 mRNA Expression Levels in Various Cancers (TCGA Data)

The following table summarizes the median protein-coding transcripts per million (pTPM) values for DHX9 mRNA in several cancer types from The Cancer Genome Atlas (TCGA) project, as reported by the Human Protein Atlas.[7]

| Cancer Type | Median pTPM |

| Bladder Urothelial Carcinoma | 55.3 |

| Breast Invasive Carcinoma | 62.1 |

| Colon Adenocarcinoma | 65.4 |

| Glioblastoma Multiforme | 70.2 |

| Head and Neck Squamous Cell Carcinoma | 58.9 |

| Kidney Renal Clear Cell Carcinoma | 45.1 |

| Liver Hepatocellular Carcinoma | 68.7 |

| Lung Adenocarcinoma | 63.5 |

| Ovarian Serous Cystadenocarcinoma | 60.8 |

| Pancreatic Adenocarcinoma | 67.3 |

| Prostate Adenocarcinoma | 52.8 |

| Skin Cutaneous Melanoma | 75.6 |

| Stomach Adenocarcinoma | 61.2 |

| Thyroid Carcinoma | 40.9 |

| Uterine Corpus Endometrial Carcinoma | 57.9 |

Key Signaling Pathways Involving Dhx9

Dhx9 is integrated into several critical signaling networks that govern cellular responses to stress, infection, and developmental cues.

Dhx9 in NF-κB Signaling

Dhx9 plays a significant role in the activation of the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[9][10] Upon stimulation, Dhx9 can enhance the transcriptional activity of NF-κB.

Dhx9 in the DNA Damage Response and R-loop Resolution

Dhx9 is a crucial component of the DNA damage response (DDR), particularly in the resolution of R-loops, which are three-stranded nucleic acid structures that can be a source of genomic instability.[4][6] Dhx9 interacts with key DDR proteins such as BRCA1 and is regulated by the ATR kinase.[1][11]

Dhx9 in MicroRNA Biogenesis

Dhx9 has been implicated in the biogenesis of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. It is thought to interact with the Microprocessor complex, which includes Drosha and DGCR8, to facilitate the processing of primary miRNA transcripts (pri-miRNAs).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Dhx9.

Helicase Activity Assay (Fluorogenic)

This protocol is adapted from commercially available kits and literature sources for measuring the unwinding activity of Dhx9 on a fluorogenic RNA substrate.[6]

Workflow:

Materials:

-

Purified recombinant Dhx9 protein

-

Fluorogenic RNA substrate (e.g., TAMRA- and BHQ-labeled duplex)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ATP solution

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare the reaction mixture in a 96- or 384-well plate by adding assay buffer, diluted Dhx9 protein, and the test compound (or DMSO as a control).

-

Add the fluorogenic RNA substrate to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for protein-substrate binding.

-

Initiate the helicase reaction by adding a solution of ATP to a final concentration within the linear range of the enzyme's activity (e.g., 5 µM).[7]

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 560 nm and 585 nm for TAMRA) over time.

-

The rate of increase in fluorescence is proportional to the helicase activity. Calculate the initial reaction velocities and compare the activity in the presence and absence of inhibitors.

Co-Immunoprecipitation (Co-IP) for Dhx9 Interaction Partners

This protocol outlines the general steps for performing Co-IP to identify proteins that interact with Dhx9 in a cellular context.[12][13]

Workflow:

Materials:

-

Cells expressing endogenous or tagged Dhx9

-

Lysis Buffer (e.g., RIPA or a non-denaturing buffer with protease and phosphatase inhibitors)

-

Anti-Dhx9 antibody or antibody against the tag

-

Isotype control IgG

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)

Procedure:

-

Cell Lysis: Lyse cultured cells in an appropriate lysis buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with control IgG and Protein A/G beads, then centrifuge and collect the supernatant.

-

Antibody Incubation: Incubate the pre-cleared lysate with an anti-Dhx9 antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, boiling in SDS-PAGE sample buffer is common. For mass spectrometry, a non-denaturing elution method may be preferred.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of the Dhx9 interactome.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol describes the basic steps for performing ChIP to determine the association of Dhx9 with specific genomic loci.[3][5][14]

Workflow:

Materials:

-

Cultured cells

-

Formaldehyde for crosslinking

-

Glycine to quench crosslinking

-

Lysis and sonication buffers

-

Anti-Dhx9 antibody and control IgG

-

Protein A/G beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for target and control genomic regions

-

qPCR reagents

Procedure:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin and then incubate with an anti-Dhx9 antibody (or control IgG) overnight at 4°C. Capture the immune complexes with Protein A/G beads.

-

Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating in the presence of a high salt concentration.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to potential Dhx9 target loci and control regions to determine the enrichment of these sequences in the Dhx9 IP sample compared to the control IgG and input chromatin.

Conclusion and Future Directions

Dhx9 is a multifaceted helicase with indispensable roles in maintaining cellular homeostasis. Its dysregulation in cancer and other diseases highlights its significance as a potential therapeutic target. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate functions of Dhx9. Future research will likely focus on further elucidating the specific mechanisms by which Dhx9 is regulated and how its activity is tailored to its diverse substrates and cellular contexts. The development of specific and potent inhibitors of Dhx9 helicase activity holds promise for novel therapeutic strategies, particularly in cancers that exhibit a dependency on this crucial enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Posttranscriptional Crossregulation between Drosha and DGCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 8. researchgate.net [researchgate.net]

- 9. med.upenn.edu [med.upenn.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dhx9-IN-13 and its Impact on Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) is a crucial enzyme involved in a multitude of cellular processes, most notably transcription, DNA replication, and the maintenance of genomic stability. Its multifaceted role in unwinding nucleic acid structures, including DNA-RNA hybrids (R-loops), makes it a compelling therapeutic target in oncology and virology. This technical guide provides an in-depth overview of the impact of DHX9 inhibition on transcription, with a focus on the mechanistic underpinnings and experimental validation. While the specific inhibitor "Dhx9-IN-13" is not extensively documented in publicly available literature, this document synthesizes the known effects of potent and selective DHX9 inhibitors, such as ATX968, which serve as a paradigm for understanding the consequences of targeting this helicase. Inhibition of DHX9 disrupts transcriptional programs, induces replication stress, and can trigger an innate immune response, highlighting its therapeutic potential.

The Role of DHX9 in Transcriptional Regulation

DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures.[1][2] Its activity is integral to several stages of gene expression:

-

Transcriptional Activation: DHX9 acts as a transcriptional coactivator by interacting with various transcription factors, including CREB, BRCA1, and the androgen receptor (AR).[1][3][4] It can bridge these factors to the RNA Polymerase II (Pol II) complex, facilitating the initiation and elongation of transcription.[3]

-

R-loop Resolution: During transcription, the nascent RNA can hybridize with the template DNA strand, forming a three-stranded structure known as an R-loop. While R-loops can have regulatory functions, their accumulation can impede transcription and lead to DNA damage.[3] DHX9 plays a critical role in resolving these R-loops, thereby ensuring transcriptional fidelity and maintaining genome stability.[3]

-

Processing of Transcripts: DHX9 is also involved in the processing of both coding and non-coding transcripts, including the biogenesis of circular RNAs (circRNAs).[5][6]

Mechanism of Action of DHX9 Inhibitors on Transcription

DHX9 inhibitors function by interfering with the enzymatic activity of the DHX9 protein.[7] This can be achieved through various mechanisms, including blocking the ATP-binding site or binding to an allosteric site, which induces conformational changes that inactivate the enzyme.[7][8] The primary consequence of DHX9 inhibition on transcription is the accumulation of aberrant nucleic acid structures that would normally be resolved by its helicase activity.

The inhibition of DHX9's enzymatic functions leads to:

-

Increased R-loop Formation: The inability to unwind RNA-DNA hybrids results in the accumulation of R-loops.[2]

-

Accumulation of Double-Stranded RNA (dsRNA): DHX9 helps unwind dsRNA structures; its inhibition leads to their buildup within the cell.[9]

-

Transcriptional Stress: The presence of unresolved R-loops and other secondary structures on the DNA template can cause stalling and premature termination of RNA Polymerase II, leading to widespread transcriptional dysregulation.[3]

Quantitative Data on the Impact of DHX9 Inhibition

The following tables summarize the quantitative effects of DHX9 inhibition on cellular processes, primarily using data from studies on the known inhibitor ATX968.

Table 1: Cellular Proliferation and Viability

| Cell Line | Cancer Type | Inhibitor | Concentration | Effect | Reference |

| LS411N | Colorectal (MSI-H/dMMR) | ATX968 | 1 µmol/L | Significant reduction in cell proliferation | [2] |

| NCI-H747 | Colorectal (MSS/pMMR) | ATX968 | 1 µmol/L | Minimal effect on cell proliferation | [2] |

| SCLC cells | Small Cell Lung Cancer | DHX9 depletion | N/A | Dramatic decrease in cell proliferation and increased apoptosis | [9] |

Table 2: Biomarkers of DHX9 Inhibition

| Cell Line | Cancer Type | Inhibitor/Method | Biomarker | Change | Reference |

| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | Nuclear R-loops (S9.6 staining) | Increased | [2] |

| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | Nuclear G-quadruplexes (BG4 staining) | Increased | [2] |

| LS411N | Colorectal (MSI-H/dMMR) | ATX968 (1 µmol/L) | γH2AX (DNA damage marker) | Increased | [2] |

| SCLC cells | Small Cell Lung Cancer | DHX9 depletion | dsRNA levels | Increased | [9] |

| LNCaP | Prostate Cancer | DHX9 knockdown | Differentially Expressed Genes | 1248 (633 up, 615 down) | [4] |

Signaling Pathways Modulated by DHX9 Inhibition

The transcriptional alterations induced by DHX9 inhibition have significant downstream consequences on various signaling pathways.

Innate Immune and Interferon Response

The accumulation of dsRNA upon DHX9 inhibition is recognized by cellular sensors, leading to the activation of an antiviral-like innate immune response.[9] This triggers the cGAS-STING pathway and results in the production of type I interferons, which can promote an anti-tumor immune response.[9]

Caption: DHX9 inhibition leads to an interferon response.

DNA Damage and Replication Stress Pathways

The accumulation of R-loops and G-quadruplexes creates obstacles for the replication machinery, leading to replication fork stalling and collapse.[2] This replication stress results in DNA damage, evidenced by the phosphorylation of H2AX (γH2AX), and can activate DNA damage response pathways.

Caption: DHX9 inhibition induces DNA damage and replication stress.

PI3K-AKT and NF-κB Signaling

DHX9 has been shown to be indispensable for the activation of the PI3K-AKT signaling pathway in certain cancers.[10] Knockdown of DHX9 can lead to decreased phosphorylation of key downstream effectors of this pathway.[10] Additionally, DHX9 can interact with p65 to activate NF-κB-mediated transcription.[11] Therefore, inhibition of DHX9 may also modulate these crucial cancer-related signaling cascades.

Experimental Protocols

Immunofluorescence Staining for R-loops (S9.6 Antibody)

Objective: To visualize and quantify the accumulation of R-loops in cells following treatment with a DHX9 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with the DHX9 inhibitor or vehicle control for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the S9.6 antibody (which specifically recognizes DNA-RNA hybrids) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity to determine the levels of R-loops.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the occupancy of DHX9 at specific genomic loci.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9 or a control IgG overnight.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

RNA Sequencing (RNA-seq)

Objective: To perform a global analysis of transcriptional changes upon DHX9 inhibition.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with the DHX9 inhibitor or vehicle control and extract total RNA.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treated and control samples.

-

Pathway Analysis: Perform gene ontology and pathway enrichment analysis to understand the biological processes affected by DHX9 inhibition.

-

Caption: A generalized workflow for RNA sequencing analysis.

Conclusion

Inhibition of DHX9 represents a promising therapeutic strategy, particularly in cancers characterized by high levels of replication stress or deficiencies in DNA damage repair. The impact of DHX9 inhibitors on transcription is profound, leading to the accumulation of aberrant nucleic acid structures, widespread transcriptional dysregulation, and the activation of cellular stress and immune response pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate the effects of DHX9 inhibition and to identify patient populations that are most likely to benefit from this therapeutic approach. Further research into the nuances of DHX9's role in different cellular contexts will continue to illuminate its potential as a therapeutic target.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curesarcoma.org [curesarcoma.org]

- 6. researchgate.net [researchgate.net]

- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of DHX9 Inhibition: A Technical Guide to DHX9-IN-13 and its Surrogates in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic strategy of targeting the DExH-Box Helicase 9 (DHX9) in cancer. While specific data for the molecule designated "DHX9-IN-13" is not extensively available in public literature, this document will focus on the well-characterized and potent DHX9 inhibitors, ATX-559 and ATX968, as representative examples of this class of compounds. This guide will detail their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Core Concept: The Role of DHX9 in Cancer

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its ability to unwind complex nucleic acid structures like R-loops (RNA:DNA hybrids) and G-quadruplexes is vital for preventing replication stress and DNA damage.[3][4] In many cancers, DHX9 is overexpressed and plays a critical role in sustaining malignant phenotypes, making it a compelling therapeutic target.[5][6][7] Notably, cancer cells with high levels of genomic instability, such as those with deficient mismatch repair (dMMR), high microsatellite instability (MSI-H), or mutations in BRCA1/2, exhibit a strong dependency on DHX9 for survival.[3][5][8]

Inhibition of DHX9 in these vulnerable cancer cells exacerbates replication stress and DNA damage to catastrophic levels, leading to cell cycle arrest and apoptosis.[3][8] This targeted approach offers a promising therapeutic window, as normal cells are less reliant on DHX9 activity.[9]

Quantitative Data on Preclinical DHX9 Inhibitors

The following tables summarize the available quantitative data for the potent and selective DHX9 inhibitors, ATX968 and ATX-559, from preclinical studies.

Table 1: In Vitro Potency of DHX9 Inhibitors

| Compound | Assay | Target/Cell Line | IC50 / EC50 / Kd | Reference |

| ATX968 | DHX9 Helicase Unwinding Assay | Recombinant Human DHX9 | 8 nM | [10] |

| ATX968 | Surface Plasmon Resonance (SPR) | Recombinant Human DHX9 | 1.3 nM | [11] |

| ATX968 | circBRIP1 Induction | Colorectal Cancer Cells | 54 nM | [12] |

| ATX-559 | Cell Proliferation Assay | Panel of 36 Colorectal and Endometrial Cancer Cell Lines | ~55% of cell lines sensitive with IC50 ≤ 1 µM | [3] |

Table 2: In Vivo Efficacy of DHX9 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| ATX968 | MSI-H/dMMR Colorectal Cancer Xenograft (LS411N) | 300 mg/kg, p.o., twice-daily for 56 days | Significant and durable tumor regression | [12] |

| ATX-559 | BRCA-deficient Breast Cancer and dMMR/MSI-H Xenografts | 45 mg/kg, p.o., BID | Robust and dose-dependent tumor growth inhibition and regression | [3][13] |

Key Signaling Pathways and Mechanisms of Action

Inhibition of DHX9 impacts several critical cancer-related signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

DHX9 in the DNA Damage Response (DDR) and BRCA Pathway

DHX9 plays a crucial role in the DNA damage response, particularly in resolving R-loops that can lead to replication fork stalling and DNA breaks. It directly interacts with BRCA1, a key protein in homologous recombination repair.[14] In cancers with BRCA mutations or other DDR deficiencies, the inhibition of DHX9 is synthetically lethal.

Caption: DHX9 inhibition leads to R-loop accumulation, replication stress, and apoptosis in DDR-deficient cancers.

DHX9 and the NF-κB Signaling Pathway

DHX9 has been shown to act as a coactivator for NF-κB-mediated transcription. It can enhance the phosphorylation and nuclear translocation of the p65 subunit of NF-κB and interact with both p65 and RNA Polymerase II to promote the expression of downstream target genes involved in cell survival and proliferation.[9][15][16]

Caption: DHX9 promotes NF-κB signaling; inhibition can suppress cancer cell survival and invasion.

DHX9 and the p53 Signaling Pathway

Suppression of DHX9 can lead to replication stress, which in turn activates a p53-dependent stress response.[17][18] This activation can lead to cell cycle arrest or apoptosis, highlighting another mechanism by which DHX9 inhibition exerts its anti-cancer effects.

References

- 1. scienceopen.com [scienceopen.com]

- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 7. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Accent Therapeutics Presents Data Supporting Therapeutic Potential of First-in-Class DHX9 Inhibitor, ATX-559, and Novel KIF18A Inhibitor, ATX-295, at the AACR Annual Meeting 2025 [prnewswire.com]

- 14. tandfonline.com [tandfonline.com]

- 15. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of DHX9 Inhibitor: DHX9-IN-13

These application notes provide detailed protocols for the in vitro characterization of DHX9 (DExH-box helicase 9) inhibitors, with a specific focus on DHX9-IN-13. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and validation of novel cancer therapeutics targeting DHX9.

DHX9: A Key Target in Cancer Therapy

DHX9 is a multifunctional DExH-box RNA/DNA helicase that plays critical roles in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 is observed in multiple cancer types and is often associated with a poor prognosis.[1] The enzyme's function involves unwinding RNA and DNA duplexes, as well as resolving complex nucleic acid structures like R-loops.[2][3][4] The catalytic activity of DHX9 is essential for the proliferation and survival of certain cancer cells, particularly those with microsatellite instability (MSI) and deficient mismatch repair (dMMR), making it an attractive therapeutic target.[1]

This compound: A Novel DHX9 Inhibitor

This compound is a recently identified small molecule inhibitor of the RNA helicase DHX9. It has been shown to engage DHX9 in a cellular context, demonstrating its potential as a tool compound for studying DHX9 biology and as a starting point for the development of novel anticancer agents.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Compound | Assay Type | Parameter | Value |

| This compound | Cellular Target Engagement | EC50 | 3.4 μM[5][6] |

Experimental Protocols

Two primary in vitro biochemical assays are crucial for characterizing DHX9 inhibitors: the ATPase activity assay and the helicase activity assay. These assays measure distinct aspects of DHX9's enzymatic function and provide a comprehensive profile of inhibitor activity.

DHX9 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of DHX9, which is essential for its helicase function. The protocol below is based on a luminescence-based ATP detection system.

Principle: DHX9 hydrolyzes ATP to ADP. The amount of remaining ATP is inversely proportional to DHX9 activity. A luciferase-based reagent is used to measure the ATP concentration, producing a luminescent signal. Inhibition of DHX9 results in a higher ATP concentration and a stronger luminescent signal.

Materials:

-

Recombinant human DHX9 protein

-

This compound or other test compounds

-

ATP

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

Substrate: Poly(A) RNA or a specific DNA/RNA duplex

-

ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of DHX9 enzyme diluted in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Initiate Reaction:

-

Add 2.5 µL of a solution containing the substrate and ATP in Assay Buffer to each well to initiate the reaction.

-

The final concentrations of the components should be optimized, but typical concentrations are in the low nanomolar range for DHX9 and near the Km for ATP.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

ATP Detection:

-

Add the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first stop the enzymatic reaction and then to measure the remaining ATP.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

DHX9 Helicase Activity Assay

This assay directly measures the ability of DHX9 to unwind a nucleic acid duplex. A common method utilizes a fluorescence resonance energy transfer (FRET) or a fluorescence quenching-based substrate.

Principle: A double-stranded nucleic acid substrate is labeled with a fluorophore on one strand and a quencher on the other. In the double-stranded form, the quencher suppresses the fluorescence of the fluorophore. When DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human DHX9 protein

-

This compound or other test compounds

-

Fluorescently labeled helicase substrate (e.g., a dsRNA with a 3' overhang, labeled with FAM and a quencher)

-

ATP

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, 0.004 U/mL RNaseOUT™

-

Black, non-binding 384-well assay plates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.

-

Add 5 µL of a solution containing DHX9 enzyme and the fluorescently labeled substrate in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction:

-

Add 2.5 µL of ATP solution in Assay Buffer to each well to initiate the unwinding reaction.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (representing 100% activity) and a no-enzyme control (representing 0% activity). Determine the IC50 value by fitting the dose-response data.

Visualizations

DHX9 Signaling and Inhibition

Caption: DHX9's role in cellular processes and its inhibition.

Experimental Workflow for DHX9 Inhibitor Screening

Caption: Workflow for screening and validating DHX9 inhibitors.

References

Application Notes and Protocols for Cell-based Assays for Dhx9-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9) is a multifaceted enzyme involved in a variety of critical cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[1][2][3] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[4][5][6] Dhx9-IN-13 is a small molecule inhibitor of the RNA helicase DHX9, with a reported EC50 of 3.4 μM in a cellular target engagement assay.[7][8] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.

Mechanism of Action of DHX9 Inhibitors

DHX9 inhibitors function by interfering with the enzymatic activity of the DHX9 protein.[9] As an ATP-dependent RNA helicase, DHX9 unwinds RNA and RNA-DNA hybrid structures.[2][9] Inhibition of this activity can disrupt cellular processes that rely on DHX9, such as transcription and RNA splicing.[9] Some inhibitors may act by blocking the ATP-binding site, while others may bind to different regions, inducing conformational changes that inactivate the enzyme.[9] The ultimate goal of these inhibitors is to halt the unwinding process, thereby impeding various cellular and viral functions.[9] Inhibition of DHX9 has been shown to lead to increased replication stress, DNA damage, cell-cycle arrest, and apoptosis in cancer cells, particularly those with microsatellite instability.[6][10]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cellular Target Engagement of this compound

| Cell Line | Assay Type | EC50 (µM) |

| HCT116 | circBRIP1 Induction | 3.4[7][8] |

| Additional Cell Lines | circBRIP1 Induction | Data |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay Type | IC50 (µM) |

| LS411N (MSI-H) | MTS Assay (72h) | Data |

| NCI-H747 (MSS) | MTS Assay (72h) | Data |

| Additional Cell Lines | MTS Assay (72h) | Data |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |

| LS411N | 48 | Data |

| LS411N | 72 | Data |

| NCI-H747 | 48 | Data |

| NCI-H747 | 72 | Data |

Key Experiments and Protocols

Cellular Target Engagement Assay: circBRIP1 Induction

Rationale: Inhibition of DHX9 has been shown to lead to the accumulation of specific circular RNAs (circRNAs), such as circBRIP1.[6][11] Measuring the levels of circBRIP1 can therefore serve as a proximal biomarker for DHX9 target engagement in a cellular context.[11]

Protocol:

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or LS411N) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for circBRIP1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in circBRIP1 expression relative to the DMSO-treated control. Plot the dose-response curve and determine the EC50 value.

Cell Viability Assay: MTS Assay

Rationale: To assess the effect of this compound on cell proliferation and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

Protocol:

-

Cell Seeding: Seed cells (e.g., LS411N and NCI-H747) in 96-well plates at an appropriate density (e.g., 5,000 cells/well).[14]

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or DMSO control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.[14]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13]

-

Incubation with Reagent: Incubate for 1 to 4 hours at 37°C.[12][13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[13]

-

Data Analysis: Normalize the absorbance values to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay: Annexin V Staining

Rationale: To determine if the inhibition of cell growth by this compound is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.[9][15]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the IC50 concentration) or DMSO for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add PE-conjugated Annexin V and a viability dye (e.g., 7-AAD or DAPI).[15]

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, viability dye negative) and late apoptosis/necrosis (Annexin V positive, viability dye positive).

Signaling Pathways and Experimental Workflows

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. accenttx.com [accenttx.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: DHX9 Inhibition in Mouse Models Using ATX968

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Elevated expression of DHX9 has been observed in various cancers, including colorectal, lung, liver, and breast cancer, often correlating with a poor prognosis.[1] Notably, cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9, making it a compelling therapeutic target.[1][2] This document provides detailed application notes and protocols for the use of ATX968, a potent and selective small-molecule inhibitor of DHX9, in preclinical mouse models of cancer.

Mechanism of Action

DHX9 plays a crucial role in resolving RNA/DNA secondary structures, such as R-loops and G-quadruplexes.[1] Inhibition of DHX9's enzymatic activity by ATX968 leads to an accumulation of these structures, resulting in increased replication stress and DNA damage.[1][4] In cancer cells with deficient DNA damage repair mechanisms, such as those with dMMR or BRCA1/2 loss-of-function mutations, this induced replication stress cannot be resolved, leading to cell-cycle arrest and subsequent apoptosis.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of DHX9 inhibition and a general experimental workflow for evaluating ATX968 in mouse models.

Caption: Proposed signaling pathway of DHX9 inhibition by ATX968.

Caption: General experimental workflow for in vivo evaluation of ATX968.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of ATX968 in a microsatellite instable-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer xenograft model (LS411N).

Table 1: Tumor Growth Inhibition in LS411N Xenograft Model

| Treatment Group | Dosage (mg/kg, BID, PO) | Observation |

| Vehicle | - | Continuous tumor growth |

| ATX968 | 30 | Tumor growth inhibition |

| ATX968 | 100 | Tumor growth inhibition |

| ATX968 | 200 | Tumor regression |

| ATX968 | 300 | Significant and durable tumor regression |

Data synthesized from preclinical studies.[1][5]

Table 2: Durability of Response in LS411N Xenograft Model

| Treatment Group | Dosage (mg/kg, BID, PO) | Post-Treatment Observation (28 days) |

| ATX968 | 200 | Minimal tumor regrowth |

| ATX968 | 300 | Minimal tumor regrowth |

Following a 28-day treatment period.[1][6]

Experimental Protocols

In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol is based on studies with the MSI-H/dMMR colorectal cancer cell line LS411N.[1]

1. Cell Culture:

-

Culture LS411N cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or similar strains).

-

Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Harvest LS411N cells during the exponential growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

5. Drug Formulation and Administration:

-

Prepare ATX968 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer ATX968 or vehicle orally twice daily (BID) at the specified dosages (e.g., 30, 100, 200, 300 mg/kg).[1][5]

6. Efficacy Evaluation:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a specified period (e.g., 28 days).[1][6]

-

For durability studies, cease treatment and continue to monitor tumor volume for an additional period.[1]

7. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

At specified time points post-dosing, collect blood and tumor tissue samples.

-

Analyze plasma concentrations of ATX968 to determine pharmacokinetic properties.

-

Measure biomarkers of DHX9 inhibition in tumor tissue, such as the induction of circular RNA (circBRIP1), to assess pharmacodynamic effects.[5][6]

Applications and Future Directions

The potent anti-tumor activity of DHX9 inhibitors like ATX968 in preclinical models of MSI-H/dMMR colorectal cancer provides a strong rationale for their clinical development in this patient population.[1][2] Furthermore, emerging evidence suggests that cancers with loss-of-function mutations in BRCA1 or BRCA2, such as certain breast and ovarian cancers, also exhibit a dependency on DHX9.[4] This opens up the possibility of expanding the therapeutic application of DHX9 inhibitors to other tumor types with deficiencies in DNA damage repair pathways.

Additionally, DHX9 inhibition has been shown to induce a tumor-intrinsic interferon response, suggesting a potential role in enhancing the efficacy of immunotherapies.[7] Future studies could explore the combination of DHX9 inhibitors with immune checkpoint blockers in various cancer models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. accenttx.com [accenttx.com]

- 6. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Dhx9-IN-13 in CRISPR Screens

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of a potent and selective small-molecule inhibitor of the DExH-box helicase 9 (Dhx9), herein referred to as Dhx9-IN-13 (a representative compound, ATX968, is used for all quantitative examples), in conjunction with CRISPR-Cas9 screening technologies. Dhx9 is a crucial enzyme involved in the regulation of transcription, translation, and the maintenance of genomic stability.[1] Its inhibition presents a promising therapeutic strategy, particularly in cancers with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1][2][3] This document outlines the mechanism of action of Dhx9 inhibition, detailed protocols for performing CRISPR screens to identify synthetic lethal partners of Dhx9, and methods for data analysis and visualization.

Introduction to Dhx9 and its Inhibition

Dhx9 is an ATP-dependent RNA/DNA helicase that plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA replication stress and genomic instability if they accumulate.[1][4] By unwinding these structures, Dhx9 contributes to the maintenance of genomic integrity.[1] Elevated expression of Dhx9 has been observed in various cancers and is often associated with a poor prognosis.[1]